

Handling and storage of 4-Butyl-2-methylaniline in the lab

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Compound of Interest

Compound Name: **4-Butyl-2-methylaniline**

Cat. No.: **B126901**

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Technical Support Center: 4-Butyl-2-methylaniline

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of **4-Butyl-2-methylaniline** in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **4-Butyl-2-methylaniline** and what is it used for in research?

A1: **4-Butyl-2-methylaniline**, with the CAS number 72072-16-3, is a chemical compound used in the preparation of various substituted acetamides.^{[1][2]} These acetamides are investigated as antagonists of MDR (multidrug resistance) proteins, which are relevant in the treatment of drug-resistant cancers.^{[1][2]} It also acts as a selective inhibitor of mitochondrial Complex I, which can induce the disassembly of this complex and inhibit the growth of certain cancer cells, such as triple-negative breast cancer xenografts in mice.^{[1][2]}

Q2: What are the primary hazards associated with **4-Butyl-2-methylaniline**?

A2: While specific toxicity data for **4-Butyl-2-methylaniline** is limited, related aromatic amines are known to be toxic if swallowed, in contact with skin, or if inhaled.^[3] It may cause skin and

eye irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q3: How should I properly store **4-Butyl-2-methylaniline** in the lab?

A3: Store **4-Butyl-2-methylaniline** in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials and foodstuff containers.[4] Some sources recommend refrigeration for storage.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[4] For eye contact, rinse with pure water for at least 15 minutes.[4] In both instances, it is important to consult a doctor.[4]

Q5: How should I dispose of waste **4-Butyl-2-methylaniline**?

A5: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or discharge into sewer systems.[4] Contaminated packaging should be triple-rinsed and can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]

Troubleshooting Guide

Issue	Possible Cause	Solution
Unexpected reaction color or precipitate	Contamination of the reaction vessel or starting materials. Reaction with incompatible materials.	Ensure all glassware is scrupulously clean and dry. Review the list of incompatible materials (e.g., strong oxidizing agents, strong acids) and ensure they are not present. [5]
Low product yield in synthesis	Impure starting material. Suboptimal reaction conditions (temperature, pressure, solvent).	Verify the purity of 4-Butyl-2-methylaniline. Optimize reaction parameters based on literature protocols for similar aromatic amines.
Material has darkened in color during storage	Exposure to air or light, leading to oxidation.	Store the chemical in a tightly sealed, opaque container, and consider purging the container with an inert gas like nitrogen or argon before sealing.
Difficulty in dissolving the compound	Use of an inappropriate solvent.	4-Butyl-2-methylaniline is slightly soluble in chloroform and ethyl acetate. [2][4] Consider these solvents or consult literature for other suitable options depending on the experimental requirements.

Quantitative Data

Property	Value	Source
CAS Number	72072-16-3	[1] [4]
Molecular Formula	C11H17N	[1] [6]
Molecular Weight	163.26 g/mol	[1] [6]
Density	0.939 g/cm ³	[2] [4]
Boiling Point	264.3 ± 9.0 °C (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2] [4]
Storage Temperature	Cool, dry place; Refrigerator recommended	[2] [4]

Experimental Protocols

Protocol: Synthesis of a Substituted Acylamide using **4-Butyl-2-methylaniline**

This protocol is a representative example for the synthesis of an acylamide, a class of compounds investigated for activity against multidrug-resistant cancers.

Materials:

- **4-Butyl-2-methylaniline**
- Anhydrous dichloromethane (DCM)
- Anhydrous triethylamine (TEA) or other suitable non-nucleophilic base
- Acetyl chloride (or other desired acyl chloride)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

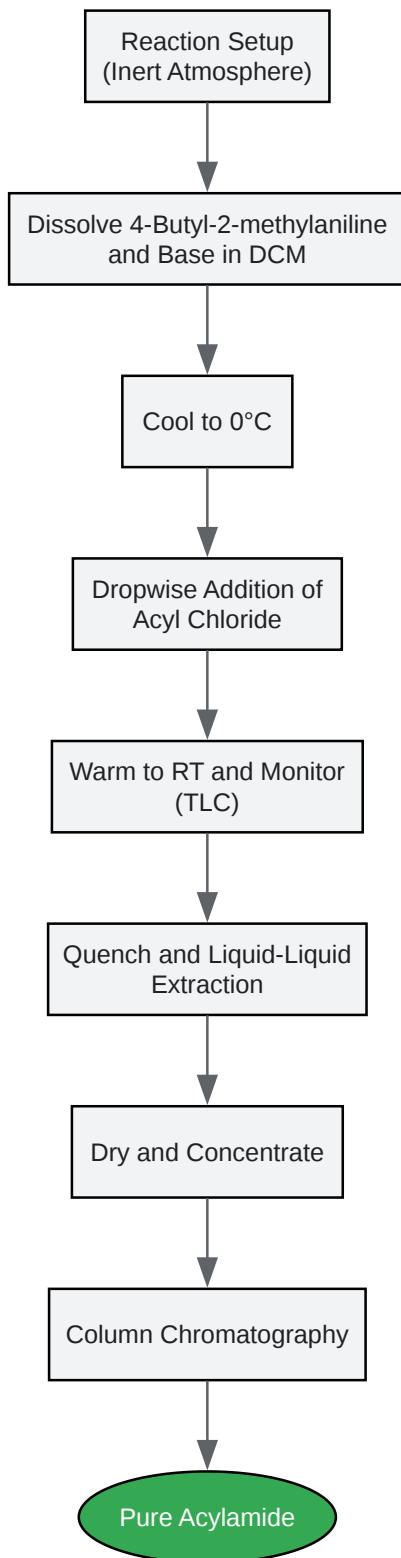
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

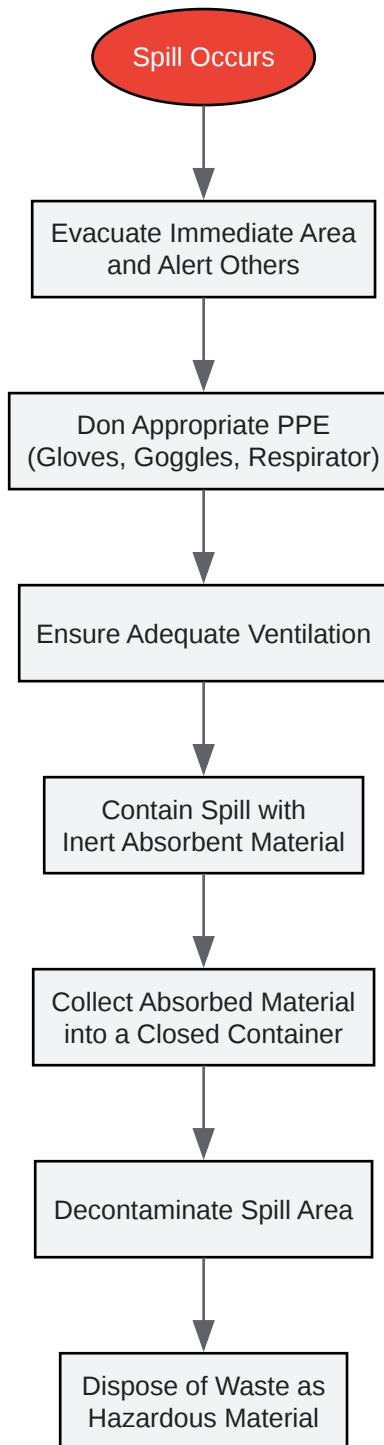
- Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen).
- Reagent Preparation: Dissolve 1 equivalent of **4-Butyl-2-methylaniline** and 1.2 equivalents of triethylamine in anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.
- Acylation: Dissolve 1.1 equivalents of acetyl chloride in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred solution of the aniline and base over 15-30 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylamide.

Visualizations

Experimental Workflow: Acylamide Synthesis



Spill Response Protocol

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